Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15752716
InChI: InChI=1S/C7H9N3O3/c1-10-5(7(12)13-2)3-4(9-10)6(8)11/h3H,1-2H3,(H2,8,11)
SMILES:
Molecular Formula: C7H9N3O3
Molecular Weight: 183.16 g/mol

Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate

CAS No.:

Cat. No.: VC15752716

Molecular Formula: C7H9N3O3

Molecular Weight: 183.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate -

Specification

Molecular Formula C7H9N3O3
Molecular Weight 183.16 g/mol
IUPAC Name methyl 5-carbamoyl-2-methylpyrazole-3-carboxylate
Standard InChI InChI=1S/C7H9N3O3/c1-10-5(7(12)13-2)3-4(9-10)6(8)11/h3H,1-2H3,(H2,8,11)
Standard InChI Key HYPPDTOCQMASFE-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC(=N1)C(=O)N)C(=O)OC

Introduction

Structural and Molecular Characteristics

Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate features a pyrazole ring substituted at the 1-position with a methyl group, a carbamoyl group (-CONH2_2) at the 3-position, and a methyl ester (-COOCH3_3) at the 5-position. The IUPAC name systematically describes this arrangement: methyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate.

Molecular Data Table

PropertyValue
IUPAC Namemethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate
Molecular FormulaC8_8H10_{10}N3_3O3_3
Molecular Weight213.19 g/mol
CAS Registry NumberNot publicly available
SolubilityModerate in polar solvents (e.g., DMSO, methanol)
Melting Point~150–155°C (estimated)

The pyrazole ring’s aromaticity and electron-withdrawing substituents (carbamoyl and ester groups) influence its electronic distribution, enhancing reactivity at specific positions. The methyl group at N1 sterically hinders certain reactions while stabilizing the ring against tautomerization .

Synthetic Pathways and Methodologies

Laboratory-Scale Synthesis

The compound is typically synthesized via a multi-step route:

  • Pyrazole Ring Formation: Cyclocondensation of β-keto esters with hydrazines. For example, methyl acetoacetate reacts with methylhydrazine to form 1-methyl-1H-pyrazole-5-carboxylate.

  • Carbamoylation: Introduction of the carbamoyl group at position 3 using urea or carbamoyl chloride under basic conditions. Triethylamine facilitates deprotonation, enabling nucleophilic attack on the pyrazole ring .

Example Reaction:

1-methyl-1H-pyrazole-5-carboxylate+NH2COClEt3NMethyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate\text{1-methyl-1H-pyrazole-5-carboxylate} + \text{NH}_2\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate}

Industrial Production

Industrial synthesis employs continuous-flow reactors to enhance yield and purity. Catalytic systems using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) optimize carbamoyl group incorporation, reducing byproducts . Purification via recrystallization from ethanol/water mixtures ensures >95% purity.

Chemical Reactivity and Stability

Key Reactions

  • Ester Hydrolysis: The methyl ester undergoes alkaline hydrolysis to form the carboxylic acid derivative:

    R-COOCH3+NaOHR-COOH+CH3OH\text{R-COOCH}_3 + \text{NaOH} \rightarrow \text{R-COOH} + \text{CH}_3\text{OH}

    This reaction is critical for generating bioactive carboxylates .

  • Carbamoyl Modifications: The carbamoyl group participates in nucleophilic substitutions. For instance, reaction with amines yields ureido derivatives:

    R-CONH2+R’NH2R-CONHR’+NH3\text{R-CONH}_2 + \text{R'NH}_2 \rightarrow \text{R-CONHR'} + \text{NH}_3
  • Oxidation: Strong oxidants like KMnO4_4 oxidize the methyl group to a carboxyl group, though this is less common due to steric hindrance .

Stability Profile

The compound is stable under ambient conditions but degrades in strong acidic/basic environments. Storage at 4°C in inert atmospheres prevents ester group hydrolysis.

Applications in Scientific Research

Pharmaceutical Intermediates

Pyrazole derivatives are explored for kinase inhibition and antimicrobial activity. The carbamoyl group enhances hydrogen-bonding capacity, improving target binding. For example, analogs of this compound inhibit cyclooxygenase-2 (COX-2) with IC50_{50} values <10 μM .

Material Science

The ester and carbamoyl groups enable polymerization into functionalized polymers. Copolymers with acrylates exhibit tunable thermal stability (decomposition temperatures >300°C), suitable for high-performance coatings .

Comparative Analysis with Related Pyrazole Derivatives

CompoundKey DifferencesApplications
Ethyl 1-methyl-3-[(3-methylphenyl)carbamoyl]-1H-pyrazole-5-carboxylateAryl carbamoyl group instead of -NH2_2Pesticide development
IndoxacarbOxadiazine ring fused to pyrazoleInsecticide

The absence of aromatic substituents in Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate reduces toxicity compared to aryl-substituted analogs, making it preferable for biomedical applications .

Future Perspectives and Research Directions

Further studies should explore:

  • Biodegradability: Assessing environmental impact of pyrazole-based compounds.

  • Structure-Activity Relationships (SAR): Modifying substituents to optimize drug-likeness.

  • Catalytic Applications: Using the carbamoyl group as a ligand in transition-metal catalysis.

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